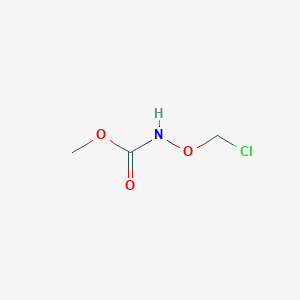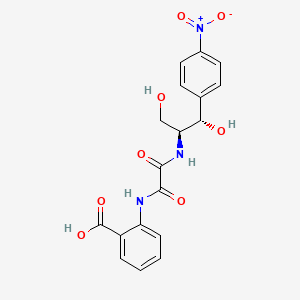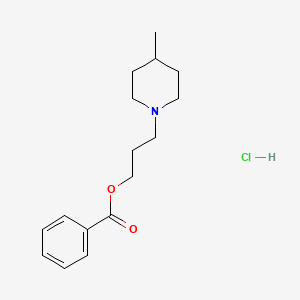
gamma-4-Methylpiperidinopropyl benzoate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gamma-4-Methylpiperidinopropyl benzoate hydrochloride is a chemical compound with the molecular formula C16H23NO2.ClH and a molecular weight of 297.82 . It is an achiral compound, meaning it does not have any stereocenters . This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of gamma-4-Methylpiperidinopropyl benzoate hydrochloride involves several steps. The primary synthetic route includes the reaction of 4-methylpiperidine with propyl benzoate under specific reaction conditions. The reaction is typically carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
Gamma-4-Methylpiperidinopropyl benzoate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.
Electrophilic Aromatic Substitution: The benzoate moiety in the compound can participate in electrophilic aromatic substitution reactions, leading to the formation of ortho, meta, or para-substituted products depending on the reaction conditions.
Scientific Research Applications
Gamma-4-Methylpiperidinopropyl benzoate hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in biochemical studies to investigate its interactions with biological molecules and its effects on cellular processes.
Medicine: Research studies explore its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of gamma-4-Methylpiperidinopropyl benzoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Gamma-4-Methylpiperidinopropyl benzoate hydrochloride can be compared with other similar compounds, such as:
4-Methylpiperidine: A precursor used in the synthesis of this compound.
Propyl benzoate: Another precursor involved in the synthesis process.
Benzoic acid derivatives: Compounds with similar benzoate moieties that may exhibit comparable chemical properties and reactivity.
This compound stands out due to its unique combination of the piperidine and benzoate moieties, which confer specific chemical and biological properties that are valuable in various research and industrial applications.
Properties
CAS No. |
78219-44-0 |
|---|---|
Molecular Formula |
C16H24ClNO2 |
Molecular Weight |
297.82 g/mol |
IUPAC Name |
3-(4-methylpiperidin-1-yl)propyl benzoate;hydrochloride |
InChI |
InChI=1S/C16H23NO2.ClH/c1-14-8-11-17(12-9-14)10-5-13-19-16(18)15-6-3-2-4-7-15;/h2-4,6-7,14H,5,8-13H2,1H3;1H |
InChI Key |
UKBYXYHBUNXADR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)CCCOC(=O)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[2,4,6-Tri(propan-2-yl)benzoyl]benzonitrile](/img/structure/B14452374.png)
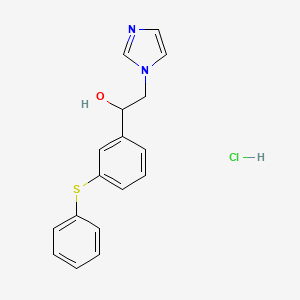

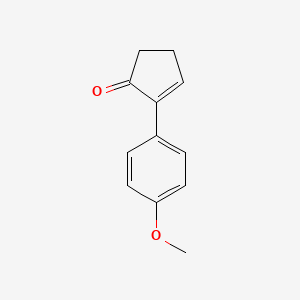
![4,4'-Oxybis(N-{[4-(dimethylamino)phenyl]methyl}benzene-1-sulfonamide)](/img/structure/B14452391.png)
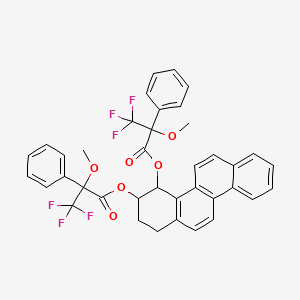
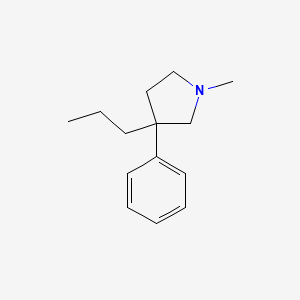


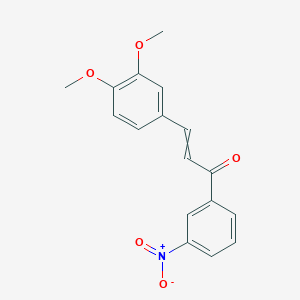
![Benzene, [2-bromo-1-(2-propenyloxy)ethyl]-](/img/structure/B14452441.png)
